2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 5-oxido group, a p-tolyl substituent at position 2, and an ethoxy-naphthamide moiety at position 3. The crystallographic determination of such molecules often employs software like SHELX, which has been pivotal in small-molecule refinement .
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-22-13-10-17-6-4-5-7-19(17)23(22)25(29)26-24-20-14-32(30)15-21(20)27-28(24)18-11-8-16(2)9-12-18/h4-13H,3,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILWMQJGBHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a novel thienopyrazole derivative that has attracted attention due to its potential biological activities. Thienopyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thieno[3,4-c]pyrazole core with various substituents that may influence its biological activity.
Antioxidant Activity
Recent studies have demonstrated that thienopyrazole compounds exhibit significant antioxidant properties. For instance, research involving the compound's effects on red blood cells (RBCs) of the African catfish (Clarias gariepinus) showed that it could mitigate oxidative stress induced by 4-nonylphenol. The alterations in erythrocytes were used as biological indicators to assess the compound's efficacy:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
These results indicate that the thienopyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to the control group exposed solely to the toxic agent .
Antimicrobial Activity
Thienopyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against various bacterial strains, potentially making them candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been explored in several studies. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have been identified as potent inhibitors of aurora kinase, which is essential for proper cell division .
Case Studies
- Study on Antioxidant Effects : A study conducted on Clarias gariepinus highlighted the protective effect of thienopyrazole compounds against oxidative damage caused by environmental pollutants like nonylphenol, demonstrating their potential use in aquaculture to enhance fish health.
- Antimicrobial Efficacy : Another study assessed a series of thienopyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that warrant further investigation into their therapeutic applications in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structural analogs and their biological or physicochemical properties:
Structural Analogues
Key Findings
Substituent Impact on Bioactivity: The ethoxy-naphthamide group in the target compound may enhance lipophilicity and binding affinity compared to the simpler acetamide or bromobenzamide groups in analogs . The pyrrolo[3,4-c]pyrazole analog () demonstrates that heterocycle substitution (thieno vs. pyrrolo) shifts biological targets, emphasizing the thieno core’s specificity for ATX inhibition .
Crystallographic and Synthetic Insights: SHELX-based refinement () is critical for resolving the stereochemical complexity of such fused heterocycles, particularly the 5-oxido group’s conformation . Patent data () suggests that thieno[3,4-c]pyrazoles with bulky aromatic amides (e.g., naphthamide) exhibit improved ATX inhibitory potency over smaller substituents .
Therapeutic Potential: The target compound’s naphthamide moiety may mimic tyrosine kinase inhibitors () but with a distinct mechanism due to the thieno core’s electron-rich nature .
Q & A
Q. Optimization Strategies :
- Use catalysts (e.g., palladium for cross-coupling) to improve reaction efficiency.
- Monitor reaction conditions (temperature, solvent dryness) to suppress side reactions .
- Employ microwave-assisted synthesis for faster, cleaner steps .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy : Confirm regiochemistry of the thieno-pyrazole ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (414.4 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though data is currently limited for this compound .
Basic: What hypotheses exist about its biological activity based on structural analogs?
Answer:
The compound’s thieno-pyrazole core and naphthamide group suggest potential interactions with:
- Kinase Enzymes : Pyrazole derivatives often inhibit ATP-binding pockets .
- GPCRs : The ethoxy-naphthamide group may modulate receptor signaling .
Q. Supporting Evidence :
- Analogs with similar cores exhibit anti-inflammatory and anticancer activities .
- Methoxy or pyrrolidine-sulfonyl substituents in related compounds enhance target affinity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during characterization?
Answer:
- Comparative Analysis : Cross-reference with spectral libraries of structurally similar compounds (e.g., thieno-pyrazoles with naphthamide groups) .
- Computational Modeling : Use DFT calculations to predict NMR shifts and validate experimental data .
- Isotopic Labeling : Track specific protons/carbons to assign ambiguous peaks .
Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis?
Answer:
- Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis of sensitive intermediates .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling steps .
- Process Automation : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
Q. Example Optimization Table :
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Amide Coupling | Solvent | Dry THF | 75% → 88% |
| Cyclization | Catalyst | Pd(OAc)₂ | 60% → 82% |
Advanced: How can biological assays be designed to elucidate its mechanism of action?
Answer:
- Target-Based Assays : Screen against kinase panels or GPCR arrays using fluorescence polarization .
- Cellular Models : Use CRISPR-engineered cell lines to knock out suspected targets (e.g., PI3K, MAPK) and assess activity loss .
- Metabolic Profiling : Perform LC-MS/MS to identify metabolites and infer metabolic stability .
Structural Analogs and Their Modifications
Q. Table 1: Key Structural Analogs and Functional Differences
| Compound | Core Structure | Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| Analog A | Thieno-pyrazole | 4-Methoxyphenyl | Kinase inhibition | |
| Analog B | Thieno-pyrazole | Pyrrolidine-sulfonyl | Anticancer | |
| Analog C | Pyrimido-indole | 4-Fluorophenyl | Apoptosis induction |
Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions : Protonation of the pyrazole nitrogen may enhance electrophilic substitution at the thieno ring .
- Basic Conditions : Deprotonation of the 5-oxido group could destabilize the core, requiring inert atmospheres to prevent decomposition .
- Redox Reactions : Susceptibility to oxidation (e.g., sulfoxide formation) necessitates antioxidants like BHT in reaction mixtures .
Advanced: What protocols ensure stability during long-term storage?
Answer:
- Storage Conditions : -20°C under argon, shielded from light to prevent photodegradation .
- Stabilizers : Add 1% w/v trehalose to lyophilized samples to prevent aggregation .
- Purity Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced: How can computational tools aid in identifying molecular targets?
Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinities for kinase or protease targets .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
